molecular formula C10H19NS B15225194 N-(2-Methylcyclohexyl)thietan-3-amine

N-(2-Methylcyclohexyl)thietan-3-amine

Cat. No.: B15225194
M. Wt: 185.33 g/mol
InChI Key: MAOIKPWKLFRVCT-UHFFFAOYSA-N
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Description

N-(2-Methylcyclohexyl)thietan-3-amine: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Thietane: One common method to synthesize N-(2-Methylcyclohexyl)thietan-3-amine involves the alkylation of thietane with 2-methylcyclohexylamine.

    Ring Expansion: Another method involves the ring expansion of thiirane derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized for temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Opened ring products with nucleophiles attached.

Scientific Research Applications

Chemistry: N-(2-Methylcyclohexyl)thietan-3-amine is used as an intermediate in the synthesis of various sulfur-containing compounds. Its unique structure allows for the formation of complex molecules through ring-opening reactions and subsequent functionalization .

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its sulfur-containing ring is of particular interest for the development of new drugs with antimicrobial or anticancer properties .

Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-Methylcyclohexyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form strong bonds with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: N-(2-Methylcyclohexyl)thietan-3-amine is unique due to the presence of both the thietane ring and the 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

N-(2-methylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3

InChI Key

MAOIKPWKLFRVCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2CSC2

Origin of Product

United States

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